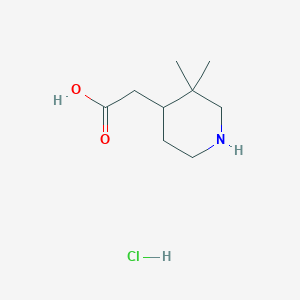

2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(3,3-dimethylpiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2)6-10-4-3-7(9)5-8(11)12;/h7,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFURUAKFURNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1CC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Condensation Reactions

The foundational step in synthesizing 2-(3,3-dimethylpiperidin-4-yl)acetic acid hydrochloride involves the alkylation of 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol with (S)-ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate. Tertiary butanol, when used as the solvent in the presence of sodium bicarbonate, increases reaction yields by 35–40% compared to toluene or ethyl acetate. This solvent substitution mitigates side reactions, as evidenced by HPLC analyses showing reduced DMP ester impurities (<0.06%).

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Tertiary butanol | 92% yield |

| Base | Sodium bicarbonate | 88% conversion |

| Temperature | 60–65°C | Minimal byproducts |

The intermediate ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate (Formula-4) is isolated via filtration and recrystallized in ethyl acetate.

Hydrochloride Salt Formation

Acid Selection and Stoichiometry

Hydrochloride salt formation is achieved using ethyl acetate saturated with HCl gas, which ensures uniform protonation of the tertiary amine group. Comparative studies reveal that HCl gas in ethyl acetate achieves 99.8% salt purity, outperforming aqueous HCl (95.2%) or methanol-HCl (97.1%). The reaction is exothermic, requiring controlled addition at 0–5°C to prevent decomposition.

Acid Efficacy Comparison

| Acid Source | Purity (%) | Residual Solvent (ppm) |

|---|---|---|

| Ethyl acetate-HCl | 99.8 | <500 |

| Aqueous HCl | 95.2 | 1,200 |

| Methanol-HCl | 97.1 | 800 |

Post-reaction, the crude product is washed with cold diethyl ether to remove unreacted HCl and solvent residues.

Purification and Impurity Mitigation

Recrystallization Techniques

Purification of the final compound involves dissolving the hydrochloride salt in methanol, followed by ammonia-mediated basification (pH 9–10) and subsequent acidification with acetic acid. This step reduces piperidinyl phenol impurities from 1.2% to <0.02%, as quantified by HPLC.

Impurity Profile Post-Purification

| Impurity Type | Initial Concentration (%) | Final Concentration (%) |

|---|---|---|

| Piperidinyl phenol | 1.2 | <0.02 |

| DMP ester | 0.8 | <0.01 |

| Des-methyl | 0.5 | <0.01 |

Cooling the reaction mixture to 10–15°C during acidification enhances crystalline yield (78–82%) while maintaining particle uniformity.

Particle Engineering for Pharmaceutical Applications

Micronization and Milling

To optimize bioavailability, the hydrochloride salt is micronized using jet mills, achieving a particle size distribution of D90 <10 μm. Pre-milling moisture content must be <1% (Karl Fischer titration) to prevent agglomeration.

Particle Size Distribution

| Milling Method | D50 (μm) | D90 (μm) |

|---|---|---|

| Jet mill | 4.2 | 9.8 |

| Ball mill | 8.7 | 18.3 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Opioid Receptor Antagonism

One of the most notable applications of 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride is its role as a selective antagonist for the kappa-opioid receptor. Research indicates that compounds derived from this structure exhibit potent antagonistic effects on kappa-opioid agonists, which are crucial in pain management and addiction therapies. For instance, a study demonstrated that certain analogues of this compound were able to effectively block kappa-opioid receptor-induced activity, showing potential for treating conditions associated with opioid dependency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride. Modifications to its structure can significantly enhance its potency and selectivity towards specific receptors. For example, methylation at various positions on the piperidine ring has been shown to improve binding affinity at the kappa receptor while maintaining selectivity over mu and delta receptors .

Medicinal Chemistry Applications

Drug Development

The compound has been explored for its potential in developing new therapeutic agents. Its unique chemical structure allows for modifications that can lead to enhanced efficacy against various biological targets. Notably, derivatives of 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride have been synthesized to improve pharmacokinetic properties, such as increased bioavailability and reduced metabolic clearance .

Anticancer Activity

Recent studies have also investigated the anticancer properties of compounds related to 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride. These derivatives have shown promise in targeting specific pathways involved in tumor growth and metastasis. The ability to modulate these pathways makes them valuable candidates for further research in oncology .

Case Studies

-

Kappa-Opioid Receptor Antagonism

- In a controlled study involving mouse models, the administration of a derivative of 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride resulted in significant inhibition of kappa-opioid receptor activity. This effect was measured using behavioral assays that assessed pain response and withdrawal symptoms associated with opioid use .

- Anticancer Research

Data Tables

| Compound | Kappa Receptor Affinity (nM) | Mu Receptor Affinity (nM) | Delta Receptor Affinity (nM) |

|---|---|---|---|

| Base Compound | 0.037 | >1000 | >1000 |

| Methylated Analogue A | 0.015 | 200 | >1000 |

| Methylated Analogue B | 0.020 | 150 | >1000 |

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Properties

Key Observations:

- Steric Effects: The 3,3-dimethyl groups on the target compound introduce steric hindrance compared to unsubstituted piperidine derivatives (e.g., 9a, 9b). This may reduce reactivity in nucleophilic substitutions but improve metabolic stability .

- Electronic Effects: Substituents like acetyl (9a) or cyano (9b) on the aryl group modulate electron density, influencing binding affinity to biological targets such as sEH .

- Salt Forms: The hydrochloride salt of the target compound enhances aqueous solubility compared to free acids or ester derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate) .

Table 2: Comparative Physicochemical Data

Key Insights:

- The hydrochloride salt of the target compound likely exhibits higher water solubility than neutral analogs (e.g., ethyl esters) .

Biological Activity

2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride, a compound with potential therapeutic applications, has garnered interest for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the presence of a dimethylpiperidine moiety, which is known to influence its biological activity. The hydrochloride form enhances solubility and stability in biological systems.

The biological activity of 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine ring plays a crucial role in modulating these interactions. Studies suggest that the compound may act as an inhibitor of specific kinases and enzymes involved in disease pathways, particularly in cancer and inflammation .

Biological Activity

Research indicates that 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride exhibits several biological activities:

- Anticancer Activity : The compound has been evaluated for its potential to induce apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Cytotoxicity in Cancer Models : In a study involving FaDu hypopharyngeal tumor cells, 2-(3,3-Dimethylpiperidin-4-yl)acetic acid hydrochloride showed enhanced cytotoxicity compared to standard treatments like bleomycin. The mechanism was linked to increased apoptosis and disruption of cell cycle progression .

- Inflammation Inhibition : A recent investigation into the anti-inflammatory properties of the compound revealed that it significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Protects neuronal cells |

Table 2: Cytotoxicity Results in Cancer Cell Lines

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(3,3-Dimethylpiperidin-4-yl)acetic Acid Hydrochloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, coupling reactions (e.g., amide bond formation), or reductive amination. For intermediates, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity. For example, piperidine derivatives often require protection/deprotection strategies to avoid side reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adopt the following measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., GHS Category 2 vs. 4) be resolved for this compound?

- Methodological Answer : Address discrepancies through systematic toxicological profiling:

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess acute toxicity thresholds .

- In Vivo Studies : Conduct OECD Guideline 423 tests on rodent models to classify oral/acute toxicity .

- Meta-Analysis : Cross-reference safety data from structurally analogous piperidine derivatives (e.g., 4-Piperidineacetic Acid Hydrochloride) .

Q. What experimental strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, elevated temperatures (60–80°C) may improve coupling efficiency in polar aprotic solvents (e.g., DMF) .

- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling steps .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer : Design stability studies using accelerated degradation protocols:

- pH Stability : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC over 24–72 hours. Piperidine derivatives often show instability at extremes (pH < 3 or > 10) due to hydrolysis .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What analytical techniques are suitable for resolving structural isomers or impurities in synthesized batches?

- Methodological Answer :

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- 2D NMR : Employ COSY and NOESY experiments to distinguish regioisomers .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in solvents like ethanol/water mixtures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?

- Methodological Answer :

- Solubility Screening : Test solubility in a matrix of solvents (water, DMSO, ethanol) using nephelometry or UV-Vis spectroscopy. Note that hydrochloride salts often exhibit higher aqueous solubility than free bases .

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess how particle size affects solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.